

In Vitro Characterization of A-935142: A Technical Guide for Researchers

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Compound of Interest

Compound Name: A-935142

Cat. No.: B15584001

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Introduction

A-935142 is a novel small molecule identified as a potent activator of the human ether-a-go-go-related gene (hERG) potassium channel, also known as Kv11.1.[1] The hERG channel is a critical component in cardiac action potential repolarization, and its dysfunction can lead to serious cardiac arrhythmias. **A-935142** enhances the hERG current through a multifaceted mechanism, making it a valuable tool for studying hERG channel physiology and a potential lead compound for therapeutic development. This technical guide provides a comprehensive overview of the in vitro characterization of **A-935142**, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

Mechanism of Action

A-935142 enhances the hERG potassium current through a complex mechanism that involves modulation of the channel's gating properties.[1][2] Unlike simple channel openers, **A-935142** affects multiple aspects of channel function:

- **Facilitation of Activation:** **A-935142** shifts the voltage dependence of hERG channel activation in the hyperpolarizing direction, meaning the channels can open at more negative membrane potentials.[1][2]

- **Reduction of Inactivation:** The compound attenuates the rapid inactivation of the hERG channel, a key characteristic of its gating. This leads to a more sustained outward potassium current.^[2]
- **Slowing of Deactivation:** **A-935142** slows the rate of channel closure (deactivation), further contributing to an increased overall current.^{[1][2]}

This combined effect on activation, inactivation, and deactivation results in a significant enhancement of the hERG current in a concentration-dependent manner.^{[2][3]}

Quantitative Data

The following tables summarize the key quantitative data regarding the in vitro activity of **A-935142** on hERG channels.

Table 1: Electrophysiological Effects of **A-935142** on hERG Channels

Parameter	Vehicle Control	A-935142 (60 μ M)	Reference
Activation (τ at -10 mV)	164 \pm 24 ms	100 \pm 17 ms	^{[1][2]}
Activation (τ at +30 mV)	18.9 \pm 1.8 ms	16.7 \pm 1.8 ms	^{[1][2]}
Activation ($V_{1/2}$ Shift)	N/A	-9 mV	^{[1][2]}
Inactivation ($V_{1/2}$ Shift)	N/A	+15 mV	^[2]
hERG Current Enhancement (in the presence of 150 μ M sotalol)	N/A	57.5 \pm 5.8%	^[3]
hERG Current Enhancement (alone)	N/A	55.6 \pm 5.1%	^[3]

Note: While **A-935142** is known to enhance hERG current in a concentration-dependent manner, a specific EC50 value from a full concentration-response curve is not readily available

in the reviewed literature. The data presented here is from studies using a single high concentration.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for hERG Activator Characterization

This protocol is designed to measure hERG currents in a heterologous expression system (e.g., HEK293 cells stably expressing the hERG channel) and to characterize the effects of compounds like **A-935142**.

1. Cell Preparation:

- Culture HEK293 cells stably transfected with the hERG channel cDNA in appropriate media.
- Plate the cells onto glass coverslips 24-48 hours before the experiment to allow for adherence and optimal cell density.

2. Solutions:

- External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
- Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 EGTA, 5 Mg-ATP. Adjust pH to 7.2 with KOH.

3. Electrophysiological Recording:

- Transfer a coverslip with adherent cells to the recording chamber on the stage of an inverted microscope.
- Perfuse the chamber with the external solution.
- Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
- Establish a gigaohm seal (>1 GΩ) between the patch pipette and the cell membrane.
- Rupture the cell membrane to achieve the whole-cell configuration.
- Compensate for series resistance to minimize voltage errors.

4. Voltage-Clamp Protocols:

- To study activation:

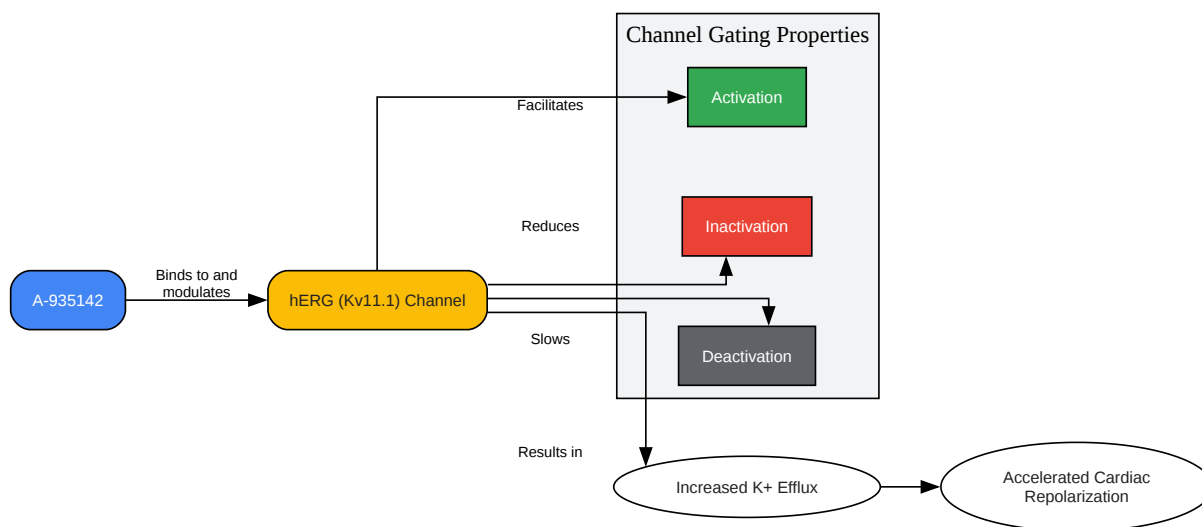
- Hold the cell at a holding potential of -80 mV.
- Apply depolarizing steps of varying durations to a test potential (e.g., +20 mV).
- Follow with a repolarizing step to a negative potential (e.g., -50 mV) to record tail currents. The amplitude of the tail current is proportional to the number of open channels.
- Fit the rising phase of the current during the depolarizing step to an exponential function to determine the activation time constant (τ).
- To study the voltage-dependence of activation:
- From a holding potential of -80 mV, apply a series of depolarizing steps to various voltages (e.g., from -60 mV to +40 mV in 10 mV increments).
- Measure the peak tail current at a subsequent repolarizing step (e.g., -50 mV).
- Plot the normalized tail current amplitude against the prepulse potential and fit the data with a Boltzmann function to determine the half-maximal activation voltage ($V_{1/2}$).
- To study inactivation:
- Use a two-pulse protocol. A conditioning prepulse to a depolarizing potential (e.g., +40 mV) is applied to induce inactivation.
- This is followed by a brief repolarizing step to remove inactivation and then a test pulse to a depolarizing potential to measure the available current.
- Vary the voltage of the conditioning prepulse to determine the voltage-dependence of inactivation.

5. Data Analysis:

- Record and analyze currents using appropriate software (e.g., pCLAMP).
- Compare current amplitudes, time constants, and voltage-dependence of gating parameters in the absence and presence of **A-935142**.

Visualizations

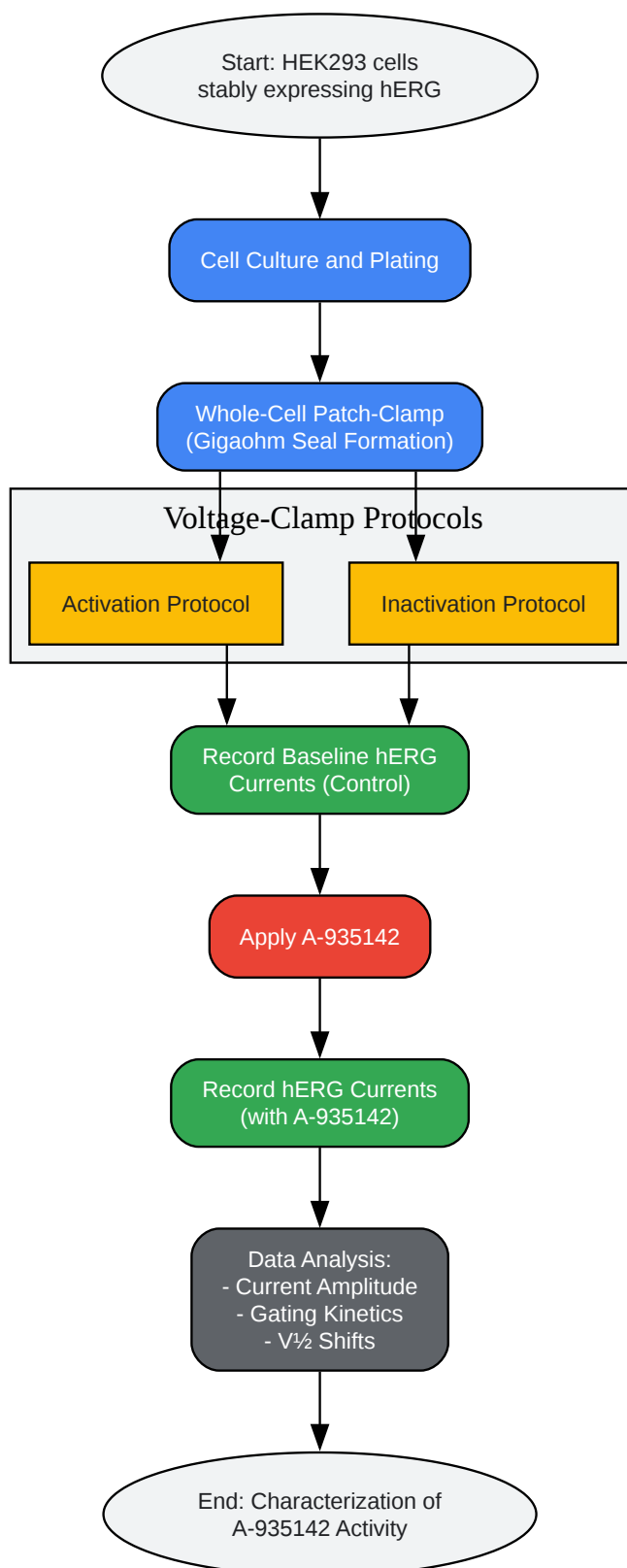
Signaling Pathway



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Caption: **A-935142** signaling pathway for hERG channel activation.

Experimental Workflow



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Caption: Experimental workflow for **A-935142** in vitro characterization.

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